
Bromotitanium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotitanium(1+) is a chemical compound that consists of a titanium ion in the +1 oxidation state bonded to a bromine atom. This compound is of interest in various fields of chemistry due to its unique properties and potential applications. The study of bromotitanium(1+) can provide insights into the behavior of titanium compounds and their interactions with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bromotitanium(1+) typically involves the reaction of titanium metal or titanium compounds with bromine or bromine-containing reagents. One common method is the direct reaction of titanium metal with bromine gas under controlled conditions. This reaction can be represented as:
Ti+Br2→TiBr
Another method involves the reduction of titanium(IV) bromide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to produce bromotitanium(1+):
TiBr4+LiAlH4→TiBr+LiBr+AlBr3
Industrial Production Methods
Industrial production of bromotitanium(1+) may involve large-scale reactions using titanium tetrachloride (TiCl4) and bromine gas. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The process may also involve purification steps to remove any impurities and obtain high-purity bromotitanium(1+).
Análisis De Reacciones Químicas
Types of Reactions
Bromotitanium(1+) can undergo various types of chemical reactions, including:
Oxidation: Bromotitanium(1+) can be oxidized to higher oxidation states of titanium, such as titanium(III) or titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states.
Substitution: Bromine in bromotitanium(1+) can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Titanium(III) bromide (TiBr3) or titanium(IV) bromide (TiBr4).
Reduction: Titanium metal or lower oxidation state titanium compounds.
Substitution: Compounds such as titanium chloride (TiCl) or titanium iodide (TiI).
Aplicaciones Científicas De Investigación
Bromotitanium(1+) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique properties.
Mecanismo De Acción
The mechanism of action of bromotitanium(1+) involves its interaction with other molecules and ions. The titanium ion in the +1 oxidation state can participate in redox reactions, acting as either an oxidizing or reducing agent. The bromine atom can undergo substitution reactions, allowing bromotitanium(1+) to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Titanium(III) bromide (TiBr3): Contains titanium in the +3 oxidation state.
Titanium(IV) bromide (TiBr4): Contains titanium in the +4 oxidation state.
Titanium chloride (TiCl): Contains titanium bonded to chlorine instead of bromine.
Uniqueness
Bromotitanium(1+) is unique due to the presence of titanium in the +1 oxidation state, which is relatively rare compared to other oxidation states of titanium. This unique oxidation state imparts distinct chemical properties and reactivity to bromotitanium(1+), making it valuable for specific applications and research studies.
Propiedades
Número CAS |
90309-79-8 |
|---|---|
Fórmula molecular |
BrTi+ |
Peso molecular |
127.77 g/mol |
Nombre IUPAC |
bromotitanium(1+) |
InChI |
InChI=1S/BrH.Ti/h1H;/q;+2/p-1 |
Clave InChI |
KKLJLAWYJJRXBF-UHFFFAOYSA-M |
SMILES canónico |
[Ti+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


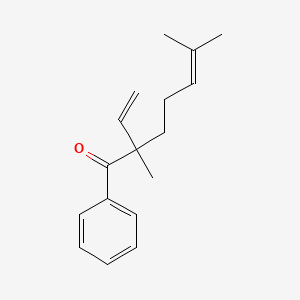

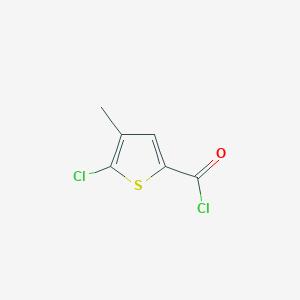
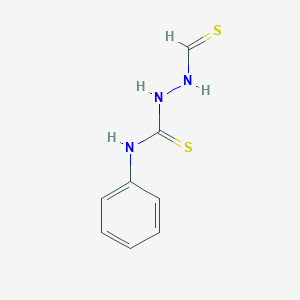
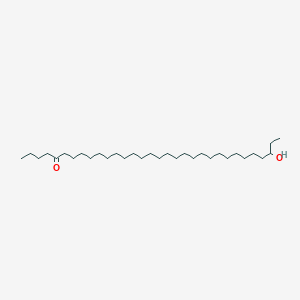
mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
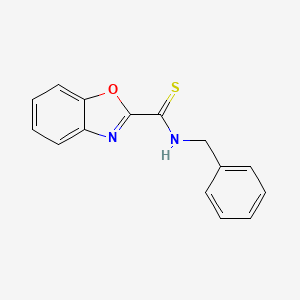


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)



